(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
CAS No.: 2173637-69-7
Cat. No.: VC8412829
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173637-69-7 |
|---|---|
| Molecular Formula | C16H18ClNO3 |
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | (2S,3aS,7aS)-1-(4-chlorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H18ClNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1 |
| Standard InChI Key | CGFIVURAFDUSHQ-UBHSHLNASA-N |
| Isomeric SMILES | C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
| SMILES | C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
| Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Introduction
The compound "(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" is a stereochemically complex organic molecule with potential applications in pharmaceutical and biological research. It belongs to the class of substituted indole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its chemical structure, properties, synthesis, and potential applications.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Octahydroindole Core: Starting with cyclization reactions to form the bicyclic system.
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Introduction of the Benzoyl Group: Coupling reactions using 4-chlorobenzoyl chloride in the presence of a base.
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Chirality Control: Use of enantioselective catalysts or chiral precursors to ensure the desired stereochemical configuration.
Biological Activity
Indole derivatives are widely studied for their pharmacological properties, including:
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Anticancer Activity: Many indole-based compounds exhibit cytotoxic effects on tumor cell lines.
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Antimicrobial Properties: The presence of halogenated aromatic groups often enhances antimicrobial activity.
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Potential as Enzyme Inhibitors: The carboxylic acid group may interact with active sites in enzymes.
While specific data for this compound is limited, its structural features suggest it may exhibit similar activities.
Applications
Pharmaceutical Research:
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Potential lead compound for drug design targeting cancer or microbial infections.
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Useful in studying structure-activity relationships (SAR) due to its defined stereochemistry.
Material Science:
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Could serve as a precursor for synthesizing functionalized materials or polymers.
Challenges and Future Directions
Challenges:
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Limited availability of experimental data on biological activity and toxicity.
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Stereochemically complex synthesis may pose scalability issues.
Future Directions:
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Conducting high-throughput screening for biological activity.
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Investigating analogs with modified substituents for enhanced activity or reduced toxicity.
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